molecular formula C28H28N2O2 B11494327 4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11494327
M. Wt: 424.5 g/mol
InChI Key: YMBJUTJKIOXNDY-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by its unique structure, which includes a biphenyl group and a pyrrolo[1,2-a][1,4]benzodiazepine core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Construction of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable electrophile under acidic or basic conditions.

    Introduction of the Diethoxy Groups: The final step involves the alkylation of the pyrrolo[1,2-a][1,4]benzodiazepine core with ethyl groups using an alkylating agent like ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a more saturated derivative.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated benzodiazepine derivatives.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

4-(Biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Lorazepam: Used for its anxiolytic and sedative properties.

Uniqueness: 4-(Biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, such as the biphenyl group and the diethoxy substituents, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

8,9-diethoxy-4-(4-phenylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C28H28N2O2/c1-3-31-26-17-23-19-29-28(22-14-12-21(13-15-22)20-9-6-5-7-10-20)24-11-8-16-30(24)25(23)18-27(26)32-4-2/h5-18,28-29H,3-4,19H2,1-2H3

InChI Key

YMBJUTJKIOXNDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)C5=CC=CC=C5)OCC

Origin of Product

United States

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